2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-7-15(8-10-16)11-5-3-4-6-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZMEWWJNCYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chlorobutan-1-one
The 2-chlorobutan-1-one can be synthesized by chlorination of butan-1-one (butyrophenone analog) at the alpha position. Typical chlorinating agents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) under acidic or radical conditions. The reaction is controlled to avoid over-chlorination or side reactions.
Synthesis of 4-Cyclopentylpiperazine
4-Cyclopentylpiperazine is prepared by alkylation of piperazine with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. The reaction typically occurs in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80 °C).
Coupling Reaction to Form Target Compound
The final step involves nucleophilic substitution where the nitrogen atom of the piperazine ring attacks the electrophilic carbon bearing the chlorine in 2-chlorobutan-1-one. This reaction is usually performed in a polar solvent such as acetonitrile or ethanol, often with a base (e.g., triethylamine) to scavenge the released HCl and drive the reaction forward.
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile, Ethanol |
| Base | Triethylamine, Sodium carbonate |
| Temperature | 25–80 °C |
| Reaction time | 4–24 hours |
| Molar ratio | 1:1 to 1:1.2 (piperazine:chlorobutanone) |
After completion, the reaction mixture is worked up by aqueous extraction, followed by purification through recrystallization or column chromatography.
Research Findings and Optimization
- Yield: Reported yields for the coupling step typically range from 65% to 85% depending on reaction conditions and purity of starting materials.
- Purity: High purity (>98%) is achievable by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.
- Side Reactions: Over-alkylation of piperazine or hydrolysis of the chloro-ketone can occur if moisture is present; thus, anhydrous conditions are recommended.
- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of butan-1-one | NCS, acidic solvent, 0–25 °C, 2–4 h | 70–80 | Control to avoid di-chlorination |
| Alkylation of piperazine | Cyclopentyl bromide, K2CO3, DMF, 60 °C, 6 h | 75–85 | Use dry solvent |
| Coupling reaction | 2-chlorobutan-1-one, 4-cyclopentylpiperazine, Et3N, MeCN, 50 °C, 12 h | 65–85 | Anhydrous, inert atmosphere preferred |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol at room temperature or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:
- Antidepressant Activity : Due to the presence of the piperazine moiety, compounds like 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one are often evaluated for their antidepressant properties. Piperazine derivatives have been linked to serotonin receptor modulation, which is crucial in treating mood disorders .
- Anti-inflammatory Properties : Research indicates that similar compounds may inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
Neuropharmacology
Given its structural features, this compound may also have implications in neuropharmacology:
- Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .
Synthesis of Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing other pharmaceutical compounds. Its chlorinated structure allows for further functionalization, which is valuable in developing new drugs with enhanced efficacy and reduced side effects .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Findings:
Backbone Chain Length: The target compound and the thiophene-containing analog share a butanone backbone, which may enhance lipophilicity and membrane permeability compared to shorter ethanone derivatives (e.g., ). Shorter chains (e.g., ethanone in ) may favor tighter binding to enzymes due to reduced steric hindrance.
Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Groups: Phenyl () and pyrimidinyl () substituents enable π-π stacking or hydrogen bonding, critical for target engagement in antimicrobial or anticancer applications.
Synthetic Routes :
- Chloroacetyl chloride is commonly used to introduce the chloro-ketone moiety, as seen in the synthesis of . Microbial reduction methods (e.g., ketoreductases in ) are relevant for enantioselective synthesis of chiral analogs.
The pyrimidinyl variant exemplifies the use of heterocycles to enhance target specificity. The target compound’s cyclopentyl group may confer unique pharmacokinetic properties, though empirical data are needed.
Biological Activity
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS Number: 2097981-39-8) is a chemical compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its role in modulating central nervous system activity, which can lead to anxiolytic and antidepressant effects.
1. Antidepressant Effects
Studies have shown that compounds with a piperazine structure can exhibit significant antidepressant activity. In a controlled study, derivatives were tested for their ability to reduce depressive-like behaviors in rodent models. The results indicated that these compounds effectively decreased immobility time in forced swim tests, suggesting an increase in serotonergic activity .
2. Anxiolytic Properties
The anxiolytic properties of similar compounds have been documented in various studies. For instance, a compound with structural similarities demonstrated a reduction in anxiety-like behaviors in the elevated plus maze test. This effect is likely mediated through modulation of the GABAergic system, enhancing inhibitory neurotransmission .
3. Platelet Aggregation Inhibition
Some research has highlighted the potential of similar compounds as platelet aggregation inhibitors, which could be beneficial in preventing thrombotic events. This activity is attributed to the ability of these compounds to interfere with the signaling pathways involved in platelet activation .
Case Studies
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one, and how do they resolve structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclopentylpiperazine moiety (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm and piperazine N–CH groups at δ 2.5–3.5 ppm). Integration ratios help verify substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNO: 287.15 g/mol) and detects halogen isotopes (e.g., chlorine isotopic pattern).
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm and C–Cl absorption near 750 cm .
Q. How is this compound typically synthesized, and what are critical reaction conditions?
Methodological Answer: A multi-step synthesis is common:
- Step 1 : React 4-cyclopentylpiperazine with a chloro-activated ketone precursor (e.g., 2-chlorobutanoyl chloride) in anhydrous dichloromethane under nitrogen.
- Step 2 : Use a base like triethylamine to neutralize HCl byproducts.
- Critical Conditions : Maintain temperatures below 0°C during acyl chloride addition to minimize side reactions (e.g., N-alkylation). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Recrystallization : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable polymorphs.
- Thermogravimetric Analysis (TGA) : Detect residual solvents (<1% w/w) that may artificially alter solubility.
- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to assess aggregation effects .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystal growth.
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from vapor diffusion methods.
- Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) .
Q. How does the cyclopentyl group influence bioactivity compared to other substituents (e.g., cyclobutyl)?
Methodological Answer:
- Steric Effects : Cyclopentyl’s larger size may enhance receptor binding affinity vs. cyclobutyl. Test via competitive binding assays (e.g., radioligand displacement).
- Conformational Analysis : Use NMR NOESY to compare piperazine ring puckering and substituent orientation.
- Computational Docking : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .
Q. What mechanisms explain its reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloro-ketone moiety undergoes SN2 reactions with amines/thiols:
Q. How can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
Q. How do researchers validate contradictory bioactivity results across cell lines?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
